2-(3,4-dimethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one
Description
This compound belongs to the phthalazinone class of heterocyclic molecules, characterized by a phthalazine backbone fused with a 1,2,4-oxadiazole ring. The structure features a 3,4-dimethylphenyl group at position 2 of the phthalazinone and a 3-methylphenyl substituent on the oxadiazole moiety.
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O2/c1-15-7-6-8-18(13-15)23-26-24(31-28-23)22-20-9-4-5-10-21(20)25(30)29(27-22)19-12-11-16(2)17(3)14-19/h4-14H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGEICSJURURDGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC(=C(C=C5)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,4-dimethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one , also referred to as compound 14 , has garnered attention in recent years due to its potential biological activities, particularly in the context of cancer treatment. This article explores the compound's synthesis, biological mechanisms, and its efficacy in various biological assays.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 378.44 g/mol. The structure features a phthalazine core substituted with a dimethylphenyl group and an oxadiazole moiety, which are critical for its biological activity.
Anticancer Properties
Recent studies have demonstrated that compound 14 exhibits significant antiproliferative effects against various cancer cell lines. The compound's mechanism of action appears to involve the inhibition of key proteins associated with cell proliferation and survival.
- Cell Line Studies : In vitro assays using the WST assay revealed that compound 14 has an IC50 value of 0.3 μM in the EU-1 cell line, indicating potent cytotoxicity. The compound was also tested against other cancer lines, including ALL (Acute Lymphoblastic Leukemia) and neuroblastoma (NB) cell lines, showing consistent potency across these models .
| Cell Line | IC50 (μM) |
|---|---|
| EU-1 | 0.3 |
| ALL | 0.3 - 0.4 |
| NB | 0.5 - 1.2 |
The anticancer activity of compound 14 is attributed to its ability to induce apoptosis in cancer cells. It achieves this through:
- Inhibition of MDM2 : Compound 14 disrupts the interaction between MDM2 and p53, leading to p53 activation which is crucial for apoptosis in tumor cells .
- Caspase Activation : The compound induces caspase activation (caspases 3, 7, and 9), which are essential for executing apoptosis in both p53-dependent and independent pathways .
Case Studies
In a recent study published in Nature Communications, researchers explored the effects of compound 14 on various cancer models:
- Study Design : The study involved treating multiple cancer cell lines with varying concentrations of compound 14 and assessing cell viability through WST assays.
- Results :
Comparative Analysis
To further understand the biological activity of compound 14, it is useful to compare it with other known compounds exhibiting similar activities:
| Compound Name | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Compound A | 0.5 | MDM2 inhibitor |
| Compound B | 0.7 | Induces apoptosis via caspases |
| Compound C | 1.0 | Inhibits proliferation via signaling pathways |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations :
- logP Trends : The presence of electron-donating groups (e.g., methoxy in ) reduces hydrophobicity (logP = 4.799) compared to alkyl-substituted analogs (logP = 6.107 for ethylphenyl in ). This suggests that polar substituents enhance solubility, which is critical for bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
